molecular formula C10H13NO2 B1581486 3-Morpholinophenol CAS No. 27292-49-5

3-Morpholinophenol

Cat. No. B1581486
CAS RN: 27292-49-5
M. Wt: 179.22 g/mol
InChI Key: BMGSGGYIUOQZBZ-UHFFFAOYSA-N
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Description

3-Morpholinophenol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known by other names such as 3-morpholin-4-yl phenol, phenol, 3-4-morpholinyl, 3-4-morpholinyl phenol, and 3-morpholin-4-yl-phenol .


Synthesis Analysis

The synthesis of 2-hydroxy-4-morpholinobenzaldehyde involves the use of 3-morpholinophenol. A solution of 3-morpholinophenol (5.0 g) in THF (100 ml) is slowly added to a 3 M diethyl ether solution (10 ml) of ethylmagnesium bromide. The mixture is then stirred at 30° C for 1.5 hours .


Molecular Structure Analysis

The IUPAC name for 3-Morpholinophenol is 3-(morpholin-4-yl)phenol. The SMILES string representation is OC1=CC=CC(=C1)N1CCOCC1 .


Physical And Chemical Properties Analysis

3-Morpholinophenol has a melting point of 136 °C and a predicted boiling point of 362.6±37.0 °C. Its predicted density is 1.185±0.06 g/cm3 .

Safety And Hazards

3-Morpholinophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with the skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGSGGYIUOQZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181735
Record name 3-Morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholinophenol

CAS RN

27292-49-5
Record name 3-Morpholinophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27292-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinophenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-(4-morpholinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
B Barut, Ü Demirbaş, A Özel, H Kantekin - International journal of biological …, 2017 - Elsevier
… After synthesizing 3-morpholinophenol zinc(II) phthalocyanine we prepared the water … BSA-binding properties of water soluble peripherally tetra 3-morpholinophenol substituted zinc(II) …
Number of citations: 53 www.sciencedirect.com
B Barut, Ü Demirbaş, A Şenocak, A Özel, H Kantekin - Synthetic Metals, 2017 - Elsevier
… In this study axially 1-morpholinopropan-2-ol disubstituted silicon phthalocyanine 4 and axially 3-morpholinophenol disubstituted silicon phthalocyanine 5 and their quaternised water …
Number of citations: 36 www.sciencedirect.com
ZA Knight, GG Chiang, PJ Alaimo, DM Kenski… - Bioorganic & medicinal …, 2004 - Elsevier
… A solution of 3-morpholinophenol (5.0 g, 28 mmol) and chloroacetonitrile (2.1 mL, 34 mmol) in chloroethane (150 mL) in a 3-neck flask was cooled in a ice bath, and BCl 3 (100 mL, 1 M …
Number of citations: 203 www.sciencedirect.com
D Akyüz, Ü Demirbaş, HT Akçay, A Koca… - Journal of Organometallic …, 2020 - Elsevier
… The 3-morpholinophenoxy substituted phthalonitriles (3a) and (3b) were prepared by displacement reaction of 3-morpholinophenol (1) with 4-nitrophthalonitrile (2a) or 3-…
Number of citations: 5 www.sciencedirect.com
Ü Demirbaş, M Pişkin, M Durmuş… - Journal of Coordination …, 2022 - Taylor & Francis
… 4-(3-Morpholinophenoxy) substituted phthalonitrile (3) was prepared by reaction of 3-morpholinophenol (1) with 4-nitrophthalonitrile (2) according to the literature [Citation27]. The …
Number of citations: 1 www.tandfonline.com
DX Zhu, JG Liu, MH Xu - Journal of the American Chemical …, 2021 - ACS Publications
… Moreover, 3-morpholinophenol and 3-(piperazin-1-yl)phenol were also competent substrates, affording the 2,3-disubstituted dihydrobenzofurans 3af–ah in excellent diastereo- and …
Number of citations: 58 pubs.acs.org
P Saha, S Das, HK Indurthi, DK Sharma - Dyes and Pigments, 2022 - Elsevier
… Barut et al. had synthesized axially 1-morpholinopropan-2-ol disubstituted silicon phthalocyanine (20), axially 3-morpholinophenol disubstituted silicon phthalocyanine (21) and their …
Number of citations: 3 www.sciencedirect.com
H Baş, B Barut, Z Biyiklioglu, A Özel - Dyes and Pigments, 2019 - Elsevier
… 4 and 2.04 × 10 6 M −1 , respectively while the K b values of the quartenized water soluble derivatives of 1-morpholinopropan-2-ol disubstituted silicon and axially 3-morpholinophenol …
Number of citations: 30 www.sciencedirect.com
Z Chen, D Joseph, M Ding, SP Bhujbal… - European Journal of …, 2023 - Elsevier
Abnormal osteoclast differentiation causes various bone disorders such as osteoporosis. Targeting the formation and activation of osteoclasts has been recognized as an effective …
Number of citations: 3 www.sciencedirect.com
S Dey, A Anbanandam, BE Mumford… - …, 2017 - Wiley Online Library
… (1 d), 3-(4-fluorobenzyl)-piperidine (2 a), 4-(4-methyl-piperazin-1-ylmethyl)-phenylamine (2 b), 3-indole acetic acid (3 a), indole (3 b), indole-3-carboxylic acid (3 c), 3-morpholinophenol (…

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